molecular formula C6H10N2O2 B3021789 3,5,5-Trimethylimidazolidine-2,4-dione CAS No. 6345-19-3

3,5,5-Trimethylimidazolidine-2,4-dione

Cat. No.: B3021789
CAS No.: 6345-19-3
M. Wt: 142.16 g/mol
InChI Key: PFMQQZWCUJLKPU-UHFFFAOYSA-N
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Chemical Reactions Analysis

3,5,5-Trimethylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions vary based on the specific conditions and reagents used.

Mechanism of Action

Biological Activity

3,5,5-Trimethylimidazolidine-2,4-dione, commonly referred to as a derivative of imidazolidine-2,4-dione, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its imidazolidine structure with three methyl groups at the 3 and 5 positions. This unique structural configuration contributes to its biological properties. The molecular formula is C7H12N2O2C_7H_{12}N_2O_2, and it crystallizes in a tetragonal system, exhibiting high symmetry which influences its interaction with biological targets .

1. Anticancer Activity

Research has indicated that derivatives of imidazolidine-2,4-dione exhibit significant anticancer properties. For instance, compounds designed based on this scaffold have shown potent activity against various cancer cell lines. In a study evaluating lymphoid-specific tyrosine phosphatase (LYP) inhibitors, one derivative demonstrated an IC50 value of 2.85 µM against LYP, suggesting potential in treating autoimmune diseases that often have cancerous associations .

Table 1: Anticancer Activity of Imidazolidine Derivatives

CompoundTargetIC50 (µM)Mechanism
9rLYP2.85Competitive inhibition
9pLYP6.95Competitive inhibition

2. Antimicrobial Activity

The antimicrobial properties of this compound have been explored extensively. Studies show that certain derivatives exhibit activity against various bacterial strains. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli with varying degrees of success.

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
L-310S. aureus0.03 µg/mL
L-163E. coli0.06 µg/mL

3. Antifungal Activity

Recent investigations into the antifungal properties revealed that certain derivatives possess efficacy against pathogenic fungi such as Candida spp. The introduction of specific substituents significantly enhances their antifungal activity.

Case Study: Antifungal Evaluation
A series of thiazolidine-2,4-diones were synthesized and tested against Candida parapsilosis. The results indicated that compounds with halogenated substituents exhibited enhanced antifungal activity compared to their non-halogenated counterparts .

The mechanisms underlying the biological activities of this compound derivatives are multifaceted:

  • Inhibition of Enzymatic Activity: The compound acts as a competitive inhibitor for specific enzymes such as LYP, which plays a crucial role in T cell receptor signaling .
  • Induction of Apoptosis: Some derivatives have been shown to induce apoptosis in cancer cells through cell cycle arrest mechanisms .
  • Disruption of Cell Membrane Integrity: Antimicrobial action is often attributed to the disruption of bacterial cell membranes leading to cell lysis.

Properties

IUPAC Name

3,5,5-trimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-6(2)4(9)8(3)5(10)7-6/h1-3H3,(H,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMQQZWCUJLKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285263
Record name 3,5,5-trimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6345-19-3
Record name 3,5-Trimethylhydantoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5,5-trimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,5-trimethylimidazolidine-2,4-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE7M65UKK3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Using 5,5-dimethylimidazolidine-2,4-dione (1.00 g) and methyl iodide (0.53 mL) and by the reaction and treatment in the same manner as in Preparation Example 214, the title compound (1.03 g) was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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